REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]([CH3:33])=[C:5]([CH2:22][C:23]2[CH:28]=[CH:27][C:26]([C:29]([F:32])([F:31])[F:30])=[CH:25][CH:24]=2)[C:6]=1[C:7]([NH:9][C:10]1([C:13]2[CH:21]=[CH:20][C:16]([C:17]([OH:19])=[O:18])=[CH:15][CH:14]=2)[CH2:12][CH2:11]1)=[O:8].[OH-].[Na+:35]>CCO>[CH3:1][C:2]1[S:3][C:4]([CH3:33])=[C:5]([CH2:22][C:23]2[CH:24]=[CH:25][C:26]([C:29]([F:31])([F:30])[F:32])=[CH:27][CH:28]=2)[C:6]=1[C:7]([NH:9][C:10]1([C:13]2[CH:21]=[CH:20][C:16]([C:17]([O-:19])=[O:18])=[CH:15][CH:14]=2)[CH2:12][CH2:11]1)=[O:8].[Na+:35] |f:1.2,4.5|
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Name
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|
Quantity
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112 mg
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Type
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reactant
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Smiles
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CC=1SC(=C(C1C(=O)NC1(CC1)C1=CC=C(C(=O)O)C=C1)CC1=CC=C(C=C1)C(F)(F)F)C
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Name
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|
Quantity
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236 μL
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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5 mL
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Type
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solvent
|
Smiles
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CCO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was formed
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Type
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CUSTOM
|
Details
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The mixture then obtained
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Type
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CONCENTRATION
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Details
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was concentrated to dryness
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Type
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ADDITION
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Details
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Water (15 mL) was added to the residue
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Type
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TEMPERATURE
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Details
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The very fine resulting suspension was frozen in a bath of dry ice and acetone
|
Name
|
|
Type
|
product
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Smiles
|
CC=1SC(=C(C1C(=O)NC1(CC1)C1=CC=C(C(=O)[O-])C=C1)CC1=CC=C(C=C1)C(F)(F)F)C.[Na+]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |